molecular formula C16H17N3O3 B3020800 (3-(Pyridin-3-yloxy)azetidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 1903313-78-9

(3-(Pyridin-3-yloxy)azetidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Cat. No. B3020800
CAS RN: 1903313-78-9
M. Wt: 299.33
InChI Key: IRQSUFVEEXCLBF-UHFFFAOYSA-N
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Description

The compound contains several functional groups and rings that are common in many bioactive molecules. These include a pyridine ring, an azetidine ring, and a tetrahydrobenzo[d]isoxazole ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine and tetrahydrobenzo[d]isoxazole rings in separate steps, followed by their connection via a methanone group. The pyridine ring could be introduced via a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains multiple cyclic structures, including a pyridine ring, an azetidine ring, and a tetrahydrobenzo[d]isoxazole ring. These rings are likely to confer rigidity to the molecule, which could have implications for its interactions with biological targets .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the pyridine ring could undergo electrophilic substitution reactions, while the azetidine ring could undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could make the compound relatively polar, which could influence its solubility in different solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

Future research on this compound could involve further exploration of its chemical and biological properties, as well as its potential uses. For example, it could be interesting to investigate whether the compound has any bioactive properties, given the presence of several functional groups that are common in bioactive molecules .

properties

IUPAC Name

(3-pyridin-3-yloxyazetidin-1-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(15-13-5-1-2-6-14(13)22-18-15)19-9-12(10-19)21-11-4-3-7-17-8-11/h3-4,7-8,12H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQSUFVEEXCLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyridin-3-yloxy)azetidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

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